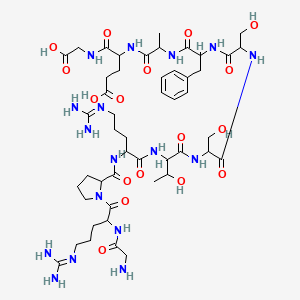
9H-Carbazole-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole-1,4-diol is a derivative of 9H-carbazole, an aromatic heterocyclic organic compound. This compound is of significant interest due to its versatile biological activities and potential applications in various fields, including pharmacology and materials science. The presence of hydroxyl groups at the 1 and 4 positions of the carbazole ring enhances its reactivity and potential for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1,4-diol typically involves the hydroxylation of 9H-carbazole. One common method is the use of biphenyl-utilizing bacteria, which can convert 9H-carbazole into hydroxylated derivatives such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . The reaction conditions often involve the use of specific bacterial strains and controlled environmental parameters to optimize yield.
Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes, including the use of oxidizing agents to introduce hydroxyl groups into the carbazole structure. The process parameters, such as temperature, pH, and reaction time, are carefully controlled to achieve high purity and yield.
化学反応の分析
Types of Reactions: 9H-Carbazole-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 9H-carbazole, which can be further utilized in different applications .
科学的研究の応用
9H-Carbazole-1,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.
作用機序
The mechanism of action of 9H-Carbazole-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. For instance, the compound can act as an inhibitor of angiogenesis and inflammation by modulating specific signaling pathways and molecular targets . Additionally, its antioxidant properties contribute to its therapeutic potential by scavenging free radicals and protecting cells from oxidative stress .
類似化合物との比較
9H-Carbazole: The parent compound, which lacks the hydroxyl groups, is less reactive but still exhibits significant biological activities.
9H-Carbazol-1-ol and 9H-Carbazol-3-ol: These hydroxylated derivatives are similar in structure but differ in the position of the hydroxyl groups, affecting their reactivity and applications.
Polycarbazoles: These polymers, derived from carbazole, have unique electronic and optical properties, making them suitable for various industrial applications.
Uniqueness: 9H-Carbazole-1,4-diol is unique due to the presence of two hydroxyl groups at specific positions on the carbazole ring, enhancing its reactivity and potential for functionalization. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
9H-carbazole-1,4-diol |
InChI |
InChI=1S/C12H9NO2/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13-12/h1-6,13-15H |
InChIキー |
VYLKXFUTMOOKNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3N2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)


![6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13385072.png)



![2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B13385091.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate](/img/structure/B13385094.png)
![[(6R,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13385099.png)
![N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)

